molecular formula C6H3D10NO2 B008898 L-Leucine-d10 CAS No. 106972-44-5

L-Leucine-d10

Cat. No. B008898
M. Wt: 141.23 g/mol
InChI Key: ROHFNLRQFUQHCH-ZWFPVXGPSA-N
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Description

Synthesis Analysis

L-Leucine-d10 synthesis has been explored in the context of creating labeled compounds for research purposes. For instance, L-[1-11C]leucine, a compound related to L-Leucine-d10 in its labeled form, has been synthesized for cerebral protein synthesis rate determination using positron emission tomography (PET). This synthesis involved a modified Bucherer-Strecker reaction sequence, demonstrating the complexity and the specific methodologies required to introduce isotopic labeling into amino acids (Barrio et al., 1983).

Molecular Structure Analysis

The molecular structure of L-Leucine-d10 and its interactions within biological systems is a significant area of interest. Studies on molecular aggregation in crystalline complexes of hydrophobic D- and L-amino acids have provided insights into the crystal packing and molecular conformations, which are crucial for understanding the physical and chemical properties of L-Leucine-d10 (Dalhus & Görbitz, 1999).

Chemical Reactions and Properties

Investigations into the chemical reactions and properties of L-Leucine-d10 have highlighted its role in protein synthesis. A novel method using D10-leucine based on protein synthesis rate measurement in aquatic bacterial productivity has been developed, showcasing the compound's utility in non-radioactive methodologies for scientific research (Tsuchiya et al., 2020).

Physical Properties Analysis

The physical properties of L-Leucine-d10, such as its stability and interactions within biological systems, are essential for its application in research. Solid-state 2H NMR spectroscopy has been used to study the molecular dynamics of the leucine side chain in collagen fibrils labeled with [2H10]leucine, providing valuable insights into its behavior at the molecular level (Batchelder et al., 1982).

Chemical Properties Analysis

The chemical properties of L-Leucine-d10, including its incorporation into proteins and its impact on metabolic pathways, have been extensively studied. For example, leucine incorporation methods have been used as a measure of protein synthesis in bacterial assemblages in natural aquatic systems, highlighting the compound's utility in ecological and environmental microbiology research (Kirchman et al., 1985).

Scientific Research Applications

  • Proteome Analysis : L-Leucine-d10 (Leu-D10) is used in proteome analysis for identifying intact proteins from genomic databases using molecular mass measurements and partial amino acid content (Veenstra et al., 2000).

  • Cerebral Protein Synthesis Measurement : L-[1-11C]leucine is suitable for determining cerebral protein synthesis rates in humans using positron emission tomography (Barrio et al., 1983).

  • Peptide Biosynthesis in Neuroendocrine Cell Lines : Stable isotopic labeling with d10Leu provides a method to examine the rate of peptide formation in neuroendocrine cell lines (Che et al., 2004).

  • Measuring Bacterial Productivity : D10-Leucine is a non-radioactive method for measuring bacterial productivity based on protein synthesis rate, offering methodological simplicity and high sensitivity (Tsuchiya et al., 2020).

  • Comparing Yeast Proteomes : D10-Leu labeling is used for comparing proteomes both quantitatively and qualitatively from wild-type and nonessential-gene-null-mutant strains of S. cerevisiae (Jiang & English, 2002).

  • Muscle Protein Synthesis in Humans : Blood d9-leucine enrichment introduced endogenously by intravenous infusion of d10-leucine provides a closer estimate of muscle fluid amino acid enrichment and its associated changes to calculate rates of muscle protein synthesis in humans (Tran et al., 2015).

  • Glycemic Control in Obesity and Diabetes : Chronic leucine supplementation significantly improves glycemic control in multiple mouse models of obesity and diabetes, but not necessarily depending on weight reduction (Guo et al., 2010).

  • Use in Animal Feed and Pharmaceuticals : L-Tert-leucine is used as an animal feed additive, nutrition fortifier, and is a prospective building block in the pharmaceutical, cosmetic, and food additive industries (Jia et al., 2021).

  • D-Leucine Utilization by Halobacterium halobium VO107 : D-leucine utilization by this organism is energy-dependent and involves an energy-dependent process, followed by isomerization to L-leucine for further metabolism (Tanaka et al., 1996).

  • Myofibrillar Protein Synthesis : Leucine supplementation of a low-protein mixed macronutrient beverage enhances myofibrillar protein synthesis in young men (Churchward-Venne et al., 2014).

Safety And Hazards

L-Leucine-d10 may cause respiratory irritation. It may be harmful in contact with skin and may cause moderate irritation. It may also cause eye irritation and may be harmful if swallowed .

properties

IUPAC Name

(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-ZWFPVXGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584053
Record name Deuterated L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucine-d10

CAS RN

106972-44-5
Record name Deuterated L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
MB Yim, BS Berlett, PB Chock… - Proceedings of the …, 1990 - National Acad Sciences
… L-leucine in D20; D, L-leucine-d10 in H20. The hfc constants are listed in Table 1. … in H20 solution in the presence of L-leucine-d10 (Fig. 4, spectrum D). With L-leucine-d10 in H20, the …
Number of citations: 99 www.pnas.org
L Sun, H Jiao, B Gao, Q Yuanzi… - Journal of separation …, 2015 - Wiley Online Library
l‐Valine, l‐leucine, l‐isoleucine, l‐phenylalanine, and l‐tyrosine are important proposed biomarkers for the early detection and diagnosis of type 2 diabetes. A simple and selective …
F Zamolo, M Wüst - ChemBioChem, 2023 - Wiley Online Library
… just before endogenous IBMP appeared in samples incubated with L-leucine-d10. Based on mass spectral data the incorporation of nine deuterium atoms of L-leucine-d10 (55) into …
S Zhao, H Liu, Z Su, C Khoo… - Molecular nutrition & food …, 2020 - Wiley Online Library
Scope Methods to verify cranberry juice consumption are lacking. Predictive multivariate models built upon validated biomarkers may help to verify human consumption of a food using …
Number of citations: 21 onlinelibrary.wiley.com
L Wei - Nonlinear optical microscopy for the invisible …, 2015 - search.proquest.com
Protein metabolism consisting of both synthesis and degradation is highly complex, playing an indispensable regulatory role throughout physiological and pathological processes. To …
Number of citations: 6 search.proquest.com
N Ramachandran, I Munteanu, P Wang, A Ruggieri… - Acta …, 2013 - Springer
… 75 μl of cell homogenate was transferred into eppendorf tubes, internal standard (l-leucine-d10 5 ng) added and made up to 1 ml with methanol for protein precipitation. The mixture …
Number of citations: 132 link.springer.com
YR Monneau, Y Ishida, P Rossi, T Saio… - Journal of biomolecular …, 2016 - Springer
A simple and cost effective method to independently and stereo-specifically incorporate [ 1 H, 13 C]-methyls in Leu and Val in proteins is presented. Recombinant proteins for NMR …
Number of citations: 29 link.springer.com
P Tríbulo, L Balzano‐Nogueira… - Molecular …, 2019 - Wiley Online Library
… Samples were prepared by mixing 100 μl of each thawed uterine fluid sample with 20 μl of internal standard mix (creatine-D3, l-leucine-D10, l-tryptophan-D3, and caffeine-D3) and 800 …
Number of citations: 27 onlinelibrary.wiley.com
B Stockard, T Garrett, J Guingab-Cagmat… - Scientific reports, 2018 - nature.com
Acute myeloid leukemia (AML) is a heterogeneous disease with dismal response warranting the need for enhancing our understanding of AML biology. One prognostic feature …
Number of citations: 35 www.nature.com
Y Liu, H Chen, W Van Treuren, BH Hou… - bioRxiv, 2019 - biorxiv.org
It has long been thought that Clostridium and its relatives couple the oxidation of one substrate to the reduction of another, yielding energy in the former step and re-achieving redox …
Number of citations: 1 www.biorxiv.org

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